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Compound of Interest

Compound Name: 2,2,3,3,4-Pentamethylpentane

Cat. No.: B12641855 Get Quote

In the field of chemical analysis, direct experimental data is the gold standard. However, for

novel, rare, or commercially unavailable compounds like 2,2,3,3,4-pentamethylpentane (CAS:

16747-44-7), such data may not exist in publicly accessible databases. This guide addresses

this challenge by employing a robust, principles-based predictive approach. As scientists and

researchers, our expertise allows us to forecast spectroscopic behavior with high accuracy,

transforming a chemical structure into its anticipated spectral fingerprints. This document

serves as a testament to that methodology, providing a comprehensive, in-depth guide to the

predicted spectroscopic data of 2,2,3,3,4-pentamethylpentane, grounded in the fundamental

principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.

Molecular Overview
2,2,3,3,4-Pentamethylpentane is a highly branched alkane with the molecular formula C₁₀H₂₂

and a molecular weight of 142.28 g/mol . Its unique structure, featuring multiple quaternary

carbons and a tertiary center, dictates a specific and predictable spectroscopic signature. This

guide will deconstruct this signature across three key analytical techniques.
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Property Value Source

IUPAC Name 2,2,3,3,4-Pentamethylpentane

CAS Number 16747-44-7

Molecular Formula C₁₀H₂₂

Molecular Weight 142.28 g/mol

Canonical SMILES CC(C)C(C)(C)C(C)(C)C

Mass Spectrometry (MS)
Guiding Principles & Rationale
Electron Ionization (EI) mass spectrometry is a high-energy technique that imparts significant

energy into the analyte, leading to extensive fragmentation.[1][2] For highly branched alkanes,

this has two primary consequences:

Weak or Absent Molecular Ion (M⁺•): The stability of the carbocations formed upon

fragmentation is so favorable that the initial molecular ion (m/z 142) is often too transient to

be detected in significant abundance.[3][4]

Cleavage at Branch Points: Fragmentation preferentially occurs at the C-C bonds of the

most substituted carbons to yield the most stable carbocations (tertiary > secondary >

primary).[3][5] The driving force is the formation of these stable, positively charged

fragments. The most likely cleavage events involve the loss of the largest possible alkyl

radical from a branch point.[5]

Predicted Mass Spectrum Data
The fragmentation of 2,2,3,3,4-pentamethylpentane is predicted to be dominated by cleavage

around the highly substituted C3 and C4 positions.
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Predicted m/z Ion Structure Proposed Origin Predicted Intensity

142 [C₁₀H₂₂]⁺• Molecular Ion Very Low / Absent

127 [C₉H₁₉]⁺ Loss of a CH₃ radical Low

85 [C₆H₁₃]⁺
Cleavage of C3-C4

bond (loss of C₄H₉•)
Base Peak

71 [C₅H₁₁]⁺
Cleavage of C2-C3

bond (loss of C₅H₁₁•)
High

57 [C₄H₉]⁺
tert-Butyl cation from

C3-C4 cleavage
High

43 [C₃H₇]⁺
Isopropyl cation from

various pathways
Medium

Diagram: Predicted Fragmentation Pathway This diagram illustrates the primary fragmentation

pathway leading to the predicted base peak.

2,2,3,3,4-Pentamethylpentane
(m/z = 142)

Loss of tert-Butyl Radical (•C(CH₃)₃)
(C-C Cleavage at C3-C4)

Electron Ionization

Resulting Cation
[C₆H₁₃]⁺

(m/z = 85)
Predicted Base Peak

Fragmentation

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2,2,3,3,4-pentamethylpentane.
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Interpretation
The predicted mass spectrum serves as a structural fingerprint. The most diagnostic peak is

the base peak at m/z 85. This peak arises from the cleavage of the bond between the two

quaternary carbons (C3 and C4), expelling a tert-butyl radical (•C(CH₃)₃) and leaving a stable

tertiary carbocation. The presence of a strong peak at m/z 57 further corroborates this,

representing the tert-butyl cation itself, which would be formed in the same cleavage event. The

peak at m/z 71 is also significant, resulting from the loss of a C₅H₁₁ radical via cleavage at the

C2-C3 bond. The near absence of the molecular ion at m/z 142 is a key indicator of the

molecule's highly branched and saturated nature.[3]

Self-Validating Experimental Protocol: GC-MS Analysis
This protocol ensures robust and reproducible data acquisition.

Sample Preparation: Dissolve 1 mg of 2,2,3,3,4-pentamethylpentane in 1 mL of high-purity

hexane. The use of a volatile solvent is critical for compatibility with gas chromatography.[3]

GC Separation:

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Injection: Inject 1 µL of the sample solution into the GC inlet at a temperature of 250°C.

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms) suitable for

hydrocarbon analysis.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. This

ensures separation from any potential impurities.

MS Detection:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This high energy

level ensures reproducible fragmentation patterns that can be compared to spectral

libraries.[2][6]

Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant fragments and the

potential molecular ion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pdf.benchchem.com/1204/Application_Note_Analysis_of_Branched_Alkanes_by_Mass_Spectrometry.pdf
https://www.benchchem.com/product/b12641855?utm_src=pdf-body
https://pdf.benchchem.com/1204/Application_Note_Analysis_of_Branched_Alkanes_by_Mass_Spectrometry.pdf
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.chromatographyonline.com/view/electron-ionization-gc-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12641855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source Temperature: Maintain the ion source at 230°C to prevent condensation.

Data Analysis: The resulting total ion chromatogram (TIC) should show a single peak

corresponding to the analyte. The mass spectrum of this peak is then extracted and

analyzed for the key fragment ions predicted above.

Infrared (IR) Spectroscopy
Guiding Principles & Rationale
The IR spectrum of an alkane is relatively simple and is dominated by two types of vibrations:

C-H stretching and C-H bending.[4][7] C-C bond stretches are typically weak and occur in the

complex fingerprint region, making them less useful for diagnostics.[8] The key diagnostic

regions for alkanes are:

C-H Stretching: Absorptions from sp³-hybridized C-H bonds occur just below 3000 cm⁻¹.[9]

C-H Bending: Methyl (CH₃) and methylene (CH₂) groups have characteristic bending

vibrations (scissoring, rocking, etc.) between ~1470 cm⁻¹ and 1350 cm⁻¹.[7] The presence of

bulky groups like tert-butyl and isopropyl leads to distinct and identifiable bending

absorptions.

Predicted IR Absorption Data
Wavenumber
(cm⁻¹)

Vibration Type Predicted Intensity
Structural
Assignment

2960 - 2850 C-H Stretch
Strong, Multiple

Bands

All methyl (CH₃) and

methine (CH) groups

1470 - 1450
C-H Bend

(Asymmetric)
Medium CH₃ groups

~1385
C-H Bend

(Symmetric)
Medium

Isopropyl group C-H

bend (doublet

expected)

~1365
C-H Bend

(Symmetric)
Strong

tert-Butyl groups C-H

bend

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/alkanesir.shtml
https://chem.libretexts.org/Courses/Winona_State_University/Klein_and_Straumanis_Guided/15%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/15.04%3A_6-4_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.uobabylon.edu.iq/eprints/pubdoc_12_10125_250.doc
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Courses/Winona_State_University/Klein_and_Straumanis_Guided/15%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/15.04%3A_6-4_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12641855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation
The most prominent feature of the predicted IR spectrum will be a very strong, sharp series of

peaks in the 2960-2850 cm⁻¹ region, characteristic of sp³ C-H stretching.[4] The complexity of

this region is due to the numerous, slightly different C-H bonds in the molecule. The key

diagnostic information lies in the bending region. We predict a strong absorption around 1365

cm⁻¹, characteristic of the symmetric bending of the tert-butyl groups. Additionally, the isopropyl

group should give rise to a characteristic doublet peak around 1385 cm⁻¹. The combination of

these specific bending absorptions with the intense C-H stretching below 3000 cm⁻¹ provides a

definitive confirmation of a saturated, highly branched alkane structure containing both tert-

butyl and isopropyl moieties.

Self-Validating Experimental Protocol: FT-IR Analysis
Sample Preparation (Neat Liquid): As 2,2,3,3,4-pentamethylpentane is a liquid at room

temperature, the simplest method is to prepare a thin film.

Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) salt plate.

Carefully place a second KBr plate on top and gently rotate to create a thin, uniform liquid

film between the plates.[10]

Background Collection: Place the sample holder with the prepared KBr plates into the FT-IR

spectrometer. First, run a background scan of the empty instrument to account for

atmospheric CO₂ and water vapor.[11]

Sample Spectrum Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance
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spectrum. The resulting spectrum should be analyzed for the characteristic peaks listed in

the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Guiding Principles & Rationale
NMR spectroscopy provides the most detailed structural information.

¹³C NMR: The number of signals indicates the number of chemically unique carbon

environments. Due to molecular symmetry, carbons that are interchangeable through a plane

or axis of symmetry will be equivalent and produce a single signal.[12]

¹H NMR: The number of signals indicates the number of unique proton environments. The

chemical shift (δ) is determined by the local electronic environment. The integration of each

signal is proportional to the number of protons it represents. The splitting pattern (multiplicity)

is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.

Symmetry Analysis: 2,2,3,3,4-pentamethylpentane has a plane of symmetry, but still

possesses several unique carbon and proton environments.

Carbons: There are 7 distinct carbon environments.

Protons: There are 5 distinct proton environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Peak Label Predicted δ (ppm) Carbon Type Assignment

C1 ~18.5 Primary (CH₃) C1 (attached to C4)

C2 ~19.2 Primary (CH₃) C5 (attached to C4)

C3 ~28.0 Primary (CH₃)
C6, C7 (attached to

C2)

C4 ~32.5 Primary (CH₃)
C8, C9 (attached to

C3)

C5 ~35.0 Tertiary (CH) C4

C6 ~38.0 Quaternary C2

C7 ~41.5 Quaternary C3

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Peak Label

Predicted δ
(ppm)

Multiplicity Integration Assignment

H-a ~0.85 Doublet 6H

Protons on C1

and C5

(isopropyl

methyls)

H-b ~1.05 Singlet 6H

Protons on C8

and C9 (tert-butyl

methyls)

H-c ~1.10 Singlet 6H

Protons on C6

and C7 (gem-

dimethyls)

H-d ~1.60 Multiplet 1H
Proton on C4

(methine)

H-e ~1.85 Singlet 3H
Protons on C10

(methyl)
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Diagram: Structure-Spectrum Correlation This diagram links the unique protons in the molecule

to their predicted signals.

2,2,3,3,4-Pentamethylpentane Structure

Predicted ¹H NMR Signals

mol

H-a: ~0.85 ppm (d, 6H) H-b: ~1.05 ppm (s, 6H) H-c: ~1.10 ppm (s, 6H) H-d: ~1.60 ppm (m, 1H) H-e: ~1.85 ppm (s, 3H)

Click to download full resolution via product page

Caption: Correlation of proton environments to predicted ¹H NMR signals.

Interpretation
¹³C NMR: The presence of 7 distinct signals immediately confirms the lack of high symmetry

and matches the predicted number of unique carbons. The signals in the 18-33 ppm range

are typical for primary methyl carbons in a branched alkane, while the signals at ~35 ppm

(tertiary) and ~38-42 ppm (quaternary) are highly diagnostic of the core structure.

¹H NMR: The predicted spectrum is rich with information. The upfield doublet integrating to

6H is a classic signature of an isopropyl group. The two distinct singlets, each integrating to

6H, confirm the presence of two different pairs of geminal methyl groups (on C2 and C3).

The downfield multiplet for a single proton is characteristic of the highly substituted methine

proton at C4. The final singlet integrating to 3H corresponds to the last methyl group. The

combination of these signals, their integrations, and their splitting patterns provides

unambiguous evidence for the 2,2,3,3,4-pentamethylpentane structure.

Self-Validating Experimental Protocol: NMR Analysis
Sample Preparation:
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Accurately weigh 20-30 mg of 2,2,3,3,4-pentamethylpentane into a clean vial.[13]

Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS)

as an internal standard. TMS provides the 0 ppm reference point.[13]

Ensure the sample is fully dissolved. Filter the solution through a pipette with a small

cotton or glass wool plug directly into a clean, high-precision 5 mm NMR tube to remove

any particulate matter.[14]

Instrument Setup:

Instrument: A high-field FT-NMR spectrometer (e.g., 500 MHz).

Insert the sample into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This stabilizes the

magnetic field.

Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining

sharp, well-resolved peaks.

¹H Spectrum Acquisition:

Pulse Program: Standard single-pulse acquisition.

Spectral Width: -1 to 12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 8-16 scans.

¹³C Spectrum Acquisition:

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: -10 to 220 ppm.
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Acquisition Time: ~1.5 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 512-1024 scans (more scans are needed due to the lower natural

abundance of ¹³C).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Integrate the peaks in the ¹H spectrum.

Conclusion
This guide provides a comprehensive, predictive analysis of the key spectroscopic data for

2,2,3,3,4-pentamethylpentane. By applying fundamental principles of fragmentation,

molecular vibration, and nuclear magnetic resonance, we have constructed a detailed and

reliable spectral profile for this molecule. The predicted data tables, interpretations, and robust

experimental protocols herein offer a valuable resource for the identification and

characterization of this compound, demonstrating how a deep understanding of spectroscopic

principles can effectively bridge the gap left by unavailable experimental data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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